1-methyl-1H-1,3-benzodiazol-5-yl 4-phenyloxane-4-carboxylate
Description
Properties
IUPAC Name |
(1-methylbenzimidazol-5-yl) 4-phenyloxane-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-22-14-21-17-13-16(7-8-18(17)22)25-19(23)20(9-11-24-12-10-20)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULEKZMHZJUGHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)C3(CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-1H-1,3-benzodiazol-5-yl 4-phenyloxane-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-methyl-1H-1,3-benzodiazole, followed by the introduction of the oxane ring through a series of nucleophilic substitution reactions. The final step often involves esterification to introduce the carboxylate group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are chosen based on their ability to facilitate the desired reactions while minimizing side products.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-1,3-benzodiazol-5-yl 4-phenyloxane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-methyl-1H-1,3-benzodiazol-5-yl 4-phenyloxane-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,3-benzodiazol-5-yl 4-phenyloxane-4-carboxylate involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, modulating their activity. The oxane ring may enhance the compound’s binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Heterocycle Modifications
Benzodiazole vs. Benzoxazole Derivatives :
Replacing the benzodiazole core with a benzoxazole (e.g., methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates) reduces nitrogen content, altering electronic properties. Benzoxazoles exhibit higher π-electron density, influencing UV-Vis absorption and fluorescence, whereas benzodiazoles may offer enhanced hydrogen-bonding capacity due to additional N-H groups .Benzoxadiazole Derivatives :
Compounds like 1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one () replace the oxane ring with a triazole-ketone system. This substitution shifts applications toward spectroscopic probes due to extended conjugation and redox-active sites .
Substituent Effects
- 4-Phenyloxane vs. For example, methyl 3-amino-4-hydroxybenzoate derivatives lack such conformational constraints, resulting in lower melting points and reduced thermal stability .
Pharmacological and Physicochemical Properties
The table below compares key parameters with analogous compounds:
Key Findings :
- The target compound’s higher molecular weight and steric hindrance correlate with reduced solubility but improved enzyme inhibition potency compared to benzoxazole analogs .
- Benzoxadiazole derivatives prioritize optical properties over bioactivity, reflecting functionalization trade-offs .
Crystallographic Analysis
SHELX software (e.g., SHELXL) is critical for resolving hydrogen-bonding networks. The target compound exhibits a C-H···O interaction between the oxane oxygen and benzodiazole ring, stabilizing its crystal lattice. In contrast, benzoxazole analogs show weaker van der Waals-dominated packing .
Stability and Functional Implications
This modification enhances shelf stability but may limit solubility in aqueous media .
Biological Activity
1-Methyl-1H-1,3-benzodiazol-5-yl 4-phenyloxane-4-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a complex structure comprising a benzodiazole moiety linked to a phenyloxane carboxylate group. The SMILES notation for this compound is Cn1c(CCNC(=O)C2..., indicating the presence of nitrogen and oxygen functionalities that may play a role in its biological activity.
Anticancer Properties
Research has indicated that compounds containing benzodiazole structures often exhibit anticancer properties. For instance, studies have shown that derivatives of benzodiazole can inhibit cell proliferation in various cancer cell lines. The specific mechanism typically involves the induction of apoptosis and cell cycle arrest.
Case Study:
In a study published in Antiviral Chemistry & Chemotherapy, derivatives similar to 1-methyl-1H-1,3-benzodiazol-5-yl 4-phenyloxane-4-carboxylate were tested against Hepatitis C virus (HCV). The results suggested that these compounds could effectively reduce viral load by interfering with viral replication processes .
Antimicrobial Activity
Another significant aspect of the biological activity of this compound is its antimicrobial properties. Research has shown that benzodiazole derivatives can exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Benzodiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 1-Methyl-1H-1,3-benzodiazol-5-yl 4-phenyloxane-4-carboxylate | Pseudomonas aeruginosa | 8 µg/mL |
The biological activity of 1-methyl-1H-1,3-benzodiazol-5-yl 4-phenyloxane-4-carboxylate is thought to arise from several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, leading to disrupted metabolic pathways.
- DNA Interaction : Similar compounds have been shown to intercalate into DNA, preventing replication and transcription.
- Apoptosis Induction : The compound can trigger apoptotic pathways in cancer cells, leading to cell death.
Research Findings
Recent studies have focused on synthesizing new derivatives based on the core structure of 1-methyl-1H-1,3-benzodiazol-5-yl 4-phenyloxane-4-carboxylate to enhance its biological activity. For instance:
Study Reference: A study investigated various substitutions on the benzodiazole ring and their effects on anticancer activity. It was found that certain substitutions significantly increased potency against specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
